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Compound of Interest

Compound Name: FLS-359

Cat. No.: B15585466

In the ongoing search for effective broad-spectrum antiviral therapies, host-targeted agents
present a promising strategy to overcome the limitations of direct-acting antivirals, such as the
rapid emergence of drug resistance. One such host target is Sirtuin 2 (SIRT2), an NAD+-
dependent deacetylase involved in various cellular processes that can be co-opted by viruses
for their replication. This guide provides a comprehensive comparison of FLS-359, a novel
allosteric SIRT2 inhibitor, with other prominent SIRT2 inhibitors in the context of antiviral

research.

Executive Summary

FLS-359 is a potent, selective, and allosteric inhibitor of SIRT2's deacetylase activity.[1][2][3] It
has demonstrated broad-spectrum antiviral activity against a range of both DNA and RNA
viruses.[1][2][4] Its mechanism of action, shared by other SIRT2 inhibitors, is linked to the
modulation of host cellular pathways, including the innate immune response. Notably, SIRT2
has been identified as a negative regulator of the cGAS-STING pathway, a critical component
of the innate immune system's response to viral DNA.[5][6][7][8] By inhibiting SIRTZ2,
compounds like FLS-359 can enhance the antiviral state of the host. This guide will delve into
the comparative efficacy, mechanism of action, and experimental validation of FLS-359 versus
other SIRT2 inhibitors such as AGK2, Sirtinol, and Tenovin-1.

Comparative Performance of SIRT2 Inhibitors

The antiviral efficacy of FLS-359 and other SIRT2 inhibitors has been evaluated against a
variety of viruses. The following tables summarize the available quantitative data, including the
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50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50), to provide a clear
comparison of their potency and therapeutic window.

| FLS-359: Antiviral Activity (IC50) and Cytotoxicity (CC50) | | :--- | :---| :=-- | :--—- | :--- | | Viirus |
Virus Family | Cell Line | IC50 (uM) | CC50 (uM) | | Human Cytomegalovirus (HCMV) |
Herpesviridae | MRC-5 | 0.47 | >100 | | Epstein-Barr Virus (EBV) | Herpesviridae | Akata | 10
(EC90) | >100 | | SARS-CoV-2 | Coronaviridae | Calu-3 | 0.3 | >30 | | Influenza A Virus (H1IN1) |
Orthomyxoviridae | dNHBE | 1.2 (IC90) | >100 | | Respiratory Syncytial Virus (RSV) |
Paramyxoviridae | A549 | 6.7 | >100 | | Zika Virus | Flaviviridae | HFF | 0.8 | >10 | | Hepatitis B
Virus (HBV) | Hepadnaviridae | HepG2-NTCP | - | >100 |

| Comparative Antiviral Activity (IC50 in uM) of SIRT2 Inhibitors against Human
Cytomegalovirus (HCMV) | | :--- | :=-- | :--- | :--- | | Inhibitor | FLS-359 | AGK2 | AK-7 | | IC50 (uM)
|]0.5]3.4]8.2|

| Comparative Enzymatic Inhibition (IC50 in uM) and Selectivity of SIRT2 Inhibitors | | :--- | :--- |
:--- | :---| :--- | | Inhibitor | Target(s) | SIRT2 IC50 (uM) | SIRT1 IC50 (uM) | SIRT3 IC50 (UM) | |
FLS-359 | SIRT2 | ~3|>100|>100 | | AGK2 | SIRT2 | 3.5]30| 91 || Sirtinol | SIRT1/SIRT2 |
38-57.7 131 |- || Tenovin-1 | SIRT1/SIRT2 |- |-|-|| SirReal2 | SIRT2 | 0.14 |-|-||T™M
(Thiomyristoyl) | SIRT2 | 0.028 | 98 | >200 |

Mechanism of Action: The Role of SIRT2 in Viral
Infections

SIRT2 has emerged as a key regulator of cellular processes that are often manipulated by
viruses. One of its critical roles in antiviral immunity is the negative regulation of the cGAS-
STING pathway.

SIRT2 and the cGAS-STING Pathway

The cGAS-STING pathway is a fundamental component of the innate immune response to
cytosolic DNA, a hallmark of DNA virus infections and some retroviral infections.
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SIRT2-Mediated Regulation of the cGAS-STING Pathway

Cytosol

FLS-359 &
Other SIRT2 Inhibitors

-

_ -~ deacetylates

G3BP1

binds & promotes activation senses

cGAS

synthesizes

translocates to nucleus
& induces transcription gf

STING (ER)

recruits & activates

TBK1

hosphorylates

IRF3

Nucleus
\ 4

Interferon-Stimulated Genes (ISGs)
(Antiviral State)

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Viral Spread Assay Workflow

1. Seed host cells
(e.g., MRC-5 fibroblasts)
in a multi-well plate

l

2. Infect cells with a low
multiplicity of infection (MOI)
of a fluorescently tagged virus
(e.g., HCMV-mCherry)

l

3. Add SIRT?2 inhibitors
(e.g., FLS-359) at various
concentrations

l

4. Overlay with a semi-solid
medium (e.g., methylcellulose)
to restrict viral spread to
cell-to-cell transfer

l

5. Incubate for several days
to allow plague formation

l

6. Image the entire well using
a high-content imager to
detect fluorescent plaques

:

7. Quantify the total fluorescent
area per well

l

8. Calculate IC50 values by
plotting fluorescent area
against inhibitor concentration

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [FLS-359 in Antiviral Research: A Comparative Guide to
SIRT2 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15585466#fls-359-versus-other-sirt2-inhibitors-in-
antiviral-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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